Cas no 1344075-60-0 (1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine)

1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine 化学的及び物理的性質
名前と識別子
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- 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine
- 3-Piperidinamine, 1-(1H-imidazol-5-ylsulfonyl)-
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- インチ: 1S/C8H14N4O2S/c9-7-2-1-3-12(5-7)15(13,14)8-4-10-6-11-8/h4,6-7H,1-3,5,9H2,(H,10,11)
- InChIKey: IAOUGMDDKWHNSB-UHFFFAOYSA-N
- SMILES: N1(S(C2NC=NC=2)(=O)=O)CCCC(N)C1
1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610760-1g |
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine |
1344075-60-0 | 97% | 1g |
¥3773.0 | 2023-04-10 | |
Chemenu | CM494675-1g |
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine |
1344075-60-0 | 97% | 1g |
$539 | 2023-03-18 |
1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamineに関する追加情報
Introduction to 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine (CAS No. 1344075-60-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine, identified by its unique Chemical Abstracts Service (CAS) number 1344075-60-0, represents a structurally intriguing compound with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic amine derivative features a piperidine core sulfonated at the 4-position of an imidazole ring, creating a molecular framework that has garnered attention for its versatile pharmacological properties. The compound's dual functionality—combining the bioisosteric properties of imidazole with the nitrogen-rich piperidine scaffold—has positioned it as a promising candidate for further exploration in drug discovery and therapeutic development.
The structural motif of 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine is particularly noteworthy due to its ability to modulate biological targets through multiple interaction mechanisms. The imidazole moiety, known for its prevalence in many bioactive molecules, contributes to hydrogen bonding capabilities and metal coordination, while the sulfonamide group enhances solubility and binding affinity. These features make the compound an attractive scaffold for designing small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
In recent years, there has been growing interest in the development of 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine as a key intermediate in synthesizing novel therapeutic agents. Its incorporation into drug-like molecules has shown promise in preclinical studies, particularly in the inhibition of protein-protein interactions (PPIs) and kinases. For instance, derivatives of this compound have been investigated for their potential to disrupt aberrant signaling pathways associated with cancer, inflammation, and neurodegenerative diseases. The sulfonamide-piperidine core has demonstrated favorable pharmacokinetic profiles, including improved metabolic stability and reduced toxicity, making it a valuable building block for next-generation therapeutics.
The versatility of 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine extends beyond its role as an intermediate; it also serves as a scaffold for developing probes in chemical biology research. Researchers have leveraged this compound to design high-affinity ligands that selectively bind to specific biological targets, facilitating structural elucidation and mechanistic studies. Such probes are instrumental in understanding disease pathogenesis at the molecular level, enabling the identification of novel therapeutic strategies.
Advances in computational chemistry and artificial intelligence have further accelerated the exploration of 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine's potential. Machine learning models have been employed to predict novel derivatives with enhanced bioactivity, optimizing properties such as solubility, permeability, and selectivity. These computational approaches have complemented experimental efforts, streamlining the discovery process and reducing time-to-market for new drug candidates.
The sulfonamide functional group in 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine is particularly noteworthy for its role as a pharmacophore in medicinal chemistry. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this group into the piperidine-imidazole framework enhances interactions with target proteins, improving binding affinity and efficacy. Recent studies have highlighted sulfonamide-containing compounds as potent inhibitors of enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), underscoring their therapeutic relevance.
The imidazole ring itself is another critical feature contributing to the pharmacological profile of 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine. Imidazoles are ubiquitous in bioactive molecules due to their ability to form stable hydrogen bonds with nucleophilic residues in proteins. This property has been exploited in designing kinase inhibitors, such as those targeting Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). The sulfonamido-substituted imidazole derivative has shown promise in preclinical models by modulating aberrant signaling cascades implicated in chronic diseases.
In conclusion,1-(1H-imidazole 4-sulfonylpiperidine 3-amino) CAS NO 1344075 60 0 stands out as a multifaceted compound with significant implications for chemical biology and medicinal chemistry. Its unique structural features enable diverse applications in drug discovery, from serving as a key intermediate to acting as a molecular probe for biological investigations. As research continues to uncover new therapeutic targets and mechanisms, 1344075 60 0 will undoubtedly play a pivotal role in shaping future advancements in healthcare solutions.
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